
Phenyl 4-methylbenzoate
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Description
Phenyl 4-methylbenzoate is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. How is Phenyl 4-methylbenzoate synthesized and characterized in academic research?
this compound is synthesized via esterification of 4-methylbenzoic acid with phenol under acidic conditions. The purity is confirmed by melting point determination, infrared (IR) spectroscopy (C=O stretch at ~1720 cm⁻¹), and NMR spectroscopy (aromatic protons at δ 7.2–8.1 ppm). Single crystals for X-ray diffraction are grown by slow evaporation of ethanol solutions .
Q. What are the key crystallographic parameters of this compound?
The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.3440 Å, b = 8.1332 Å, c = 12.1545 Å, and β = 110.911°. The dihedral angle between the benzoyl and phenyl rings is 76.0°, with the ester group twisted 9.4° from the benzoyl plane. Weak parallel stacking of benzoyl rings (interplanar distance: 3.65 Å) is observed .
Q. What spectroscopic techniques confirm the purity and structure of synthesized this compound?
IR spectroscopy identifies ester carbonyl stretching (~1720 cm⁻¹). ¹H NMR reveals aromatic proton environments (δ 7.2–8.1 ppm) and methyl group signals (δ 2.4 ppm). X-ray crystallography provides definitive structural validation, including bond lengths and angles .
Advanced Research Questions
Q. How do substituents influence the dihedral angles in aryl benzoates?
Substituents significantly alter molecular conformation. For example:
- This compound: 76.0° dihedral angle .
- 4-Chlorothis compound: 63.89° .
- 4-Methylphenyl 4-chlorobenzoate: 51.86° . Electron-withdrawing groups (e.g., Cl) reduce steric hindrance, decreasing dihedral angles, while methyl groups increase torsional strain. Computational modeling (DFT) can predict these effects .
Q. What methodological considerations are critical in refining the crystal structure using SHELX?
Key steps include:
- Data scaling : Use multi-scan absorption corrections (e.g., CrysAlis RED) to address intensity variations .
- Hydrogen placement : Constrain H-atoms geometrically (C–H = 0.93–0.96 Å) and refine methyl group disorder with equal occupancy .
- Validation : Check for outliers using Rint (e.g., 0.027) and S (goodness-of-fit = 1.03) . SHELXL refinement against F² data ensures robust handling of high-resolution or twinned datasets .
Q. How to analyze kinetic data for enzymatic reactions involving 4-methylbenzoate derivatives?
Initial velocity patterns (e.g., 1/V vs. 1/[substrate]) are fitted to the Michaelis-Menten equation. For 4-methylbenzoate in CoA ligase assays:
- KM = 30 ± 5 µM (4-methylbenzoate), 160 ± 20 µM (CoA) .
- Competitive inhibition studies require global fitting to equations accounting for multiple substrates. Use software like GraphPad Prism for nonlinear regression .
Q. How to resolve orientational disorder in methyl groups during crystallographic refinement?
For disordered methyl hydrogens:
- Assign two sets of positions with equal occupancy.
- Apply isotropic displacement parameters (Uiso = 1.5Ueq of the parent carbon).
- Validate using difference Fourier maps to avoid overfitting .
Q. What computational methods assess thermochemical properties of benzoate derivatives?
- Quantum chemistry : Use Gaussian or ORCA for DFT calculations (e.g., B3LYP/6-31G*) to estimate enthalpy of formation.
- Correlation gas chromatography (CGC) : Relate retention times to thermodynamic parameters (e.g., ΔHvap) .
Q. How does the absence of classical hydrogen bonds affect the packing structure of this compound?
Weak C–H···π and van der Waals interactions dominate. The lack of strong hydrogen bonds results in parallel stacking of benzoyl rings (offset: 1.84 Å) and chain-like packing along the ac plane. This contrasts with hydrogen-bonded analogs, which form tighter networks .
Q. What strategies optimize data collection for X-ray diffraction studies of aromatic esters?
- Radiation : MoKα (λ = 0.71073 Å) balances resolution and absorption.
- Temperature : Collect data at 295 K to minimize thermal motion.
- Detector setup : Use a Ruby (Gemini Mo) detector with ω scans for high redundancy (Rint < 0.03) .
Properties
CAS No. |
1900-85-2 |
---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
phenyl 4-methylbenzoate |
InChI |
InChI=1S/C14H12O2/c1-11-7-9-12(10-8-11)14(15)16-13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
WOHDXQQIBRMRFA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |
Key on ui other cas no. |
1900-85-2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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